5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde
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Overview
Description
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is a complex organic compound that features a brominated benzaldehyde core linked to a furan and thiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-hydroxy-3-methoxybenzaldehyde, followed by the formation of the thiazole ring through a cyclization reaction with appropriate thioamide and furan derivatives . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for cost, efficiency, and safety. These methods may involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions more effectively .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using boronic acids or esters.
Major Products
Oxidation: 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzoic acid.
Reduction: 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: Shares the furan ring and bromine substitution but lacks the thiazole moiety.
2-(Furan-2-yl)-1,3-thiazole: Contains the furan and thiazole rings but lacks the brominated benzaldehyde core.
5-Bromo-2-hydroxybenzaldehyde: Similar brominated benzaldehyde structure but without the furan and thiazole rings.
Uniqueness
5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde is unique due to its combination of a brominated benzaldehyde core with both furan and thiazole rings. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3S/c16-11-3-4-13(10(6-11)7-18)20-8-12-9-21-15(17-12)14-2-1-5-19-14/h1-7,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTHGZHDBKTHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)COC3=C(C=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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